REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[N:7](C(=O)C(F)(F)F)[C:8]2[C:13]([C:14]=1[NH2:15])=[CH:12][C:11]([Cl:16])=[CH:10][CH:9]=2)=[O:5])[CH3:2].C(O)C.C(=O)([O-])[O-].[K+].[K+]>O>[NH2:15][C:14]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([Cl:16])[CH:12]=2)[NH:7][C:6]=1[C:4]([O:3][CH2:1][CH3:2])=[O:5] |f:2.3.4|
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Name
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3-amino-5-chloro-1-(2,2,2-trifluoro-ethanoyl)-1H-indole-2-carboxylic acid ethyl ester
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Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
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C(C)OC(=O)C=1N(C2=CC=C(C=C2C1N)Cl)C(C(F)(F)F)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
70 °C
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Type
|
CUSTOM
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Details
|
stir
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
Cool the reaction mixture to ambient temperature
|
Type
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CUSTOM
|
Details
|
partition between water/ethyl acetate
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Type
|
CUSTOM
|
Details
|
Separate the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over MgSO4
|
Type
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FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
1.75 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(NC2=CC=C(C=C12)Cl)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |